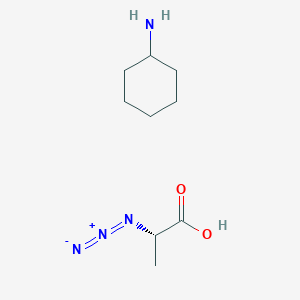

(S)-2-Azido-propionic acid cyclohexylammonium salt

Description

BenchChem offers high-quality (S)-2-Azido-propionic acid cyclohexylammonium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Azido-propionic acid cyclohexylammonium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-azidopropanoic acid;cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.C3H5N3O2/c7-6-4-2-1-3-5-6;1-2(3(7)8)5-6-4/h6H,1-5,7H2;2H,1H3,(H,7,8)/t;2-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKQKHCXMKZFEF-WNQIDUERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N=[N+]=[N-].C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735012 | |

| Record name | (2S)-2-Azidopropanoic acid--cyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217462-58-2 | |

| Record name | (2S)-2-Azidopropanoic acid--cyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1217462-58-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-2-Azido-propionic acid cyclohexylammonium salt

For Researchers, Scientists, and Drug Development Professionals

Foreword

(S)-2-Azido-propionic acid cyclohexylammonium salt is a chiral building block of significant interest in the fields of medicinal chemistry and drug development. Its unique trifunctional nature, possessing a stereocenter, a reactive azide moiety, and a carboxylic acid, makes it a versatile tool for the synthesis of complex molecular architectures and bioconjugates. This guide, intended for researchers and application scientists, provides a comprehensive overview of the chemical properties, synthesis, and handling of this important reagent. We will delve into the causality behind its reactivity and provide practical insights for its effective utilization in the laboratory.

Core Molecular Attributes

(S)-2-Azido-propionic acid cyclohexylammonium salt is an ammonium salt formed from the chiral (S)-2-azidopropanoic acid and the base cyclohexylamine. The salt form enhances the compound's stability and handling characteristics compared to the free acid.

| Property | Value | Source |

| Molecular Formula | C₃H₅N₃O₂ · C₆H₁₃N | [1] |

| Molecular Weight | 214.26 g/mol | [1] |

| CAS Number | 1217462-58-2 | [1] |

| Appearance | White to off-white crystalline solid | |

| Chirality | (S)-enantiomer | |

| Storage Temperature | 2-8°C |

Molecular Structure:

Caption: Ionic association of (S)-2-Azidopropanoic acid and Cyclohexylammonium.

Synthesis and Stereochemical Integrity

The synthesis of (S)-2-Azido-propionic acid originates from the readily available and enantiopure amino acid, L-alanine ((S)-2-aminopropanoic acid). This ensures the retention of the desired stereochemistry at the α-carbon, a critical aspect for its application in chiral drug synthesis.

A common synthetic strategy involves the diazotization of L-alanine to form an intermediate, which is then displaced by an azide nucleophile. A well-established method for a related transformation is the conversion of (S)-alanine to (S)-2-chloropropanoic acid, which can serve as a precursor.

Conceptual Synthesis Workflow:

Caption: Synthetic pathway from L-alanine.

Detailed Experimental Protocol: Synthesis of (S)-2-Azidopropanoic Acid from (S)-Alanine

Step 1: Synthesis of (S)-2-Bromopropanoic Acid from L-Alanine

This protocol is adapted from the diazotization of L-alanine.

-

Dissolution: Dissolve L-alanine in an aqueous solution of hydrobromic acid.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C. This in situ generates nitrous acid, which reacts with the primary amine of alanine to form a diazonium salt.

-

Decomposition: The diazonium salt is unstable and decomposes, releasing nitrogen gas, and is subsequently displaced by the bromide ion from the hydrobromic acid to yield (S)-2-bromopropanoic acid.

-

Extraction: Extract the product from the aqueous solution using an organic solvent such as diethyl ether or dichloromethane.[3]

-

Purification: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude (S)-2-bromopropanoic acid. Further purification can be achieved by distillation.

Step 2: Synthesis of (S)-2-Azidopropanoic Acid

-

Reaction Setup: Dissolve the (S)-2-bromopropanoic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

-

Azide Addition: Add sodium azide (NaN₃) to the solution.

-

Reaction Conditions: Heat the reaction mixture to facilitate the nucleophilic substitution of the bromide with the azide anion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and pour it into water. Extract the (S)-2-azidopropanoic acid with an organic solvent.

-

Purification: Wash the combined organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.

Step 3: Formation of the Cyclohexylammonium Salt

-

Dissolution: Dissolve the crude (S)-2-azidopropanoic acid in a suitable solvent, such as diethyl ether or methanol.

-

Base Addition: Slowly add one equivalent of cyclohexylamine to the solution with stirring.

-

Precipitation: The cyclohexylammonium salt will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Physicochemical Properties

Solubility

The solubility of (S)-2-Azido-propionic acid cyclohexylammonium salt is a critical parameter for its use in various reaction media. While specific quantitative data is not available in the provided search results, general solubility trends can be inferred. As an ammonium salt, it is expected to have good solubility in polar protic solvents like methanol and ethanol. Its solubility in less polar aprotic solvents such as tetrahydrofuran (THF) and dichloromethane (DCM) may be more limited but sufficient for many synthetic applications.

Stability

Thermal Stability: Organic azides are known to be energetic compounds and can decompose upon heating, sometimes explosively.[4] The stability of α-azido acids is influenced by their structure. The presence of the carboxylic acid group can affect the thermal stability. While the precise decomposition temperature for this specific salt is not provided, it is crucial to handle it with care and avoid excessive heating. The salt form generally imparts greater thermal stability compared to the free azide.

pH Stability: The azido group is generally stable under a wide range of pH conditions, from acidic to basic.[5] This stability allows for its use in various reaction conditions without decomposition of the azide functionality. The ester and amide linkages that can be formed from the carboxylic acid are also stable under neutral and mildly acidic or basic conditions. However, strong acidic or basic conditions could lead to hydrolysis of these linkages.

Reactivity and Applications

The synthetic utility of (S)-2-Azido-propionic acid cyclohexylammonium salt stems from the distinct reactivity of its azide and carboxylic acid functional groups.

The Azide Moiety: A Gateway to "Click" Chemistry

The azide group is a key player in "click" chemistry, most notably in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5] This reaction forms a stable 1,2,3-triazole ring, linking the azide-containing molecule to an alkyne-functionalized partner. The CuAAC reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a powerful tool for bioconjugation and materials science.[4][5]

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

Caption: Simplified mechanism of the CuAAC reaction.

Typical CuAAC Protocol:

-

Reactant Preparation: Dissolve the (S)-2-azido-propionic acid derivative and the alkyne-containing molecule in a suitable solvent system, often a mixture of water and a miscible organic solvent like t-butanol or DMSO.

-

Catalyst Preparation: Prepare a fresh solution of a copper(I) source. This is often generated in situ by the reduction of a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. A copper-stabilizing ligand, such as TBTA, is often included to prevent oxidation of the Cu(I) catalyst.[6]

-

Reaction: Add the catalyst solution to the mixture of the azide and alkyne. The reaction is typically stirred at room temperature.

-

Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, the triazole product can be isolated by extraction or chromatography.

The Carboxylic Acid Functionality: A Handle for Amide Bond Formation

The carboxylic acid group provides a versatile handle for conjugation to amine-containing molecules, such as proteins, peptides, or small molecule drugs, through the formation of a stable amide bond. This reaction is typically facilitated by a coupling agent.

Amide Coupling Workflow:

Caption: General workflow for amide bond formation.

Experimental Protocol for Amide Coupling:

-

Acid Activation: Dissolve the (S)-2-azido-propionic acid in an appropriate anhydrous solvent (e.g., DMF or DCM). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), along with a base like N,N-diisopropylethylamine (DIPEA).

-

Amine Addition: Add the amine-containing substrate to the activated acid solution.

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup and Purification: Quench the reaction and perform an aqueous workup. The desired amide product can be purified by column chromatography or recrystallization.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (S)-2-Azido-propionic acid cyclohexylammonium salt.

Hazard Identification:

The GHS hazard classifications for the related compound 2-azidopropionic acid indicate that it may be harmful if swallowed or inhaled, and can cause skin and serious eye irritation.[7] The cyclohexylammonium salt is expected to have a similar hazard profile.

-

GHS Pictograms: (for the related azido acid)

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames. Organic azides can be thermally unstable.

-

Ground and bond containers and receiving equipment to prevent static discharge.[8][9][10]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

Seek medical attention if irritation or other symptoms persist.

Conclusion

(S)-2-Azido-propionic acid cyclohexylammonium salt is a valuable and versatile building block for chemical synthesis and drug development. Its chiral nature, coupled with the orthogonal reactivity of the azide and carboxylic acid functionalities, allows for the stereocontrolled construction of complex molecules and bioconjugates. A thorough understanding of its chemical properties, synthesis, and handling is essential for its safe and effective use in the laboratory. By leveraging the power of "click" chemistry and standard amide coupling reactions, researchers can unlock the full potential of this important reagent in their scientific endeavors.

References

-

PubChem. (S)-2-Azidopropanoic acid, cyclohexylammonium salt. [Link]

-

Iris Biotech GmbH. ALPHA AZIDO. [Link]

-

Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. PubMed Central (PMC). [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

-

Synthesis and Reactivity of alpha-Azido Acylals. Digital Commons @ Andrews University. [Link]

-

Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. PubMed Central (PMC). [Link]

-

dl-ALANINE. Organic Syntheses. [Link]

-

Azidopropionic acid | C3H5N3O2 | CID 155604. PubChem. [Link]

-

Alanine to 2-Bromopropanoic Acid and Ethyl 2-Bromopropanoate. YouTube. [Link]

-

Safety Data Sheet. DC Fine Chemicals. [Link]

-

Iron-Catalyzed Synthesis of α-Azido α-Amino Esters via the Alkylazidation of Alkenes. ACS Publications. [Link]

-

Clickable 2,2‐bis(hydroxymethyl)propionic acid‐derived AB2 monomers: Hyperbranched polyesters through the CuAAC cycloaddition (click) reaction. ResearchGate. [Link]

-

(PDF) Amino acid 2-aminopropanoic CH 3CH(NH 2)COOH crystals: Materials for photo- and acoustoinduced optoelectronic applications. ResearchGate. [Link]

-

(PDF) ChemInform Abstract: Syntheses and Transformations of α-Azido Ketones and Related Derivatives. ResearchGate. [Link]

-

Safety Data Sheet: Propionic acid. Carl ROTH. [Link]

Sources

- 1. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]

- 2. media.iris-biotech.de [media.iris-biotech.de]

- 3. youtube.com [youtube.com]

- 4. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click Chemistry [organic-chemistry.org]

- 6. broadpharm.com [broadpharm.com]

- 7. Azidopropionic acid | C3H5N3O2 | CID 155604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. carlroth.com:443 [carlroth.com:443]

An In-depth Technical Guide to (S)-2-Azido-propionic acid cyclohexylammonium salt

This guide provides a comprehensive overview of (S)-2-Azido-propionic acid cyclohexylammonium salt, a key reagent in modern bioconjugation and chemical biology. We will delve into its fundamental properties, synthesis, and applications, with a focus on the practical insights required by researchers in drug development and related scientific fields.

Section 1: Core Molecular Attributes and Physicochemical Properties

(S)-2-Azido-propionic acid cyclohexylammonium salt is a stable, crystalline solid that serves as a convenient source of (S)-2-Azido-propionic acid for various chemical transformations. The salt formation with cyclohexylamine enhances its stability and handling properties compared to the free acid.

Molecular Weight and Formula

The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions. The molecular weight of the salt is the sum of its constituent parts: (S)-2-Azido-propionic acid and cyclohexylamine.

-

(S)-2-Azido-propionic acid (C₃H₅N₃O₂): The molecular weight of this chiral azido acid is approximately 115.09 g/mol .[1][2]

-

Cyclohexylamine (C₆H₁₃N): This amine has a molecular weight of 99.17 g/mol .[3][4][5][6]

Therefore, the combined molecular weight of the (S)-2-Azido-propionic acid cyclohexylammonium salt (C₃H₅N₃O₂ · C₆H₁₃N) is 214.26 g/mol .[7]

Table 1: Summary of Molecular Properties

| Component | Chemical Formula | Molar Mass ( g/mol ) |

| (S)-2-Azido-propionic acid | C₃H₅N₃O₂ | 115.09 |

| Cyclohexylamine | C₆H₁₃N | 99.17[3][4][5][6] |

| Cyclohexylammonium Salt | C₉H₁₈N₄O₂ | 214.26 [7] |

Physicochemical Characteristics

The salt is typically a crystalline solid, which offers advantages in terms of storage and handling over the free acid, which may be an oil or low-melting solid. The use of cyclohexylamine to form the salt provides a stable, isolable product.[8] This is a common strategy in pharmaceutical development to improve the physicochemical properties of a drug substance.[9]

Key properties include:

-

Appearance: Crystalline solid.

-

Storage: Recommended storage temperature is 2-8°C.[1]

Section 2: Synthesis and Salt Formation

Understanding the synthesis of this reagent is crucial for quality assessment and for researchers who may need to prepare it in-house. The overall process can be viewed as a two-stage procedure: synthesis of the azido acid followed by salt formation.

Synthesis of (S)-2-Azido-propionic acid

The synthesis of chiral 2-azido acids often starts from the corresponding α-amino acid, in this case, L-alanine ((S)-2-aminopropionic acid). A common method involves a diazotization reaction followed by nucleophilic substitution with an azide source.

A related procedure for creating (S)-2-chloroalkanoic acids from (S)-2-amino acids provides a basis for this transformation.[10] The key is the stereospecific replacement of the amino group. In the case of azido acid synthesis, this would involve the reaction of L-alanine with a diazotizing agent (e.g., sodium nitrite in an acidic medium) to form a diazonium intermediate, which is then displaced by an azide salt (e.g., sodium azide).

It is also possible to synthesize azido-propionic acids from precursors like 2-bromopropionic acid through nucleophilic substitution with sodium azide.[11]

Formation of the Cyclohexylammonium Salt

The formation of the cyclohexylammonium salt is an acid-base reaction. The carboxylic acid group of (S)-2-Azido-propionic acid protonates the basic amino group of cyclohexylamine.

The general procedure involves dissolving the (S)-2-Azido-propionic acid in a suitable solvent and adding an equimolar amount of cyclohexylamine.[8] The resulting salt often precipitates from the solution or can be isolated by solvent evaporation.[8] This process is typically high-yielding and results in a purified, stable form of the azido acid.

Caption: Acid-base reaction for salt formation.

Section 3: Core Applications in Research and Development

The primary utility of (S)-2-Azido-propionic acid lies in its azide functional group, which is a versatile handle for "click chemistry" reactions.[12]

Click Chemistry and Bioconjugation

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and biocompatible.[12] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[13][14]

This reagent is used to introduce an azide moiety onto biomolecules (like proteins, peptides, or nucleic acids) or small molecule drug candidates.[15][16] This "azide-tagging" allows for the subsequent attachment of other molecules containing a terminal alkyne, such as fluorescent dyes, imaging agents, or drug delivery vehicles.[17][18]

Caption: General workflow for bioconjugation.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a representative protocol for a CuAAC reaction. Note that optimization is often necessary for specific substrates.

Materials:

-

Azide-functionalized molecule

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

-

Dissolve the azide- and alkyne-containing molecules in an aqueous buffer.

-

Prepare a stock solution of the copper catalyst by premixing CuSO₄ and the THPTA ligand.[19]

-

To the reaction mixture of the azide and alkyne, add the copper/ligand solution.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate.[19][20]

-

Allow the reaction to proceed at room temperature, typically for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or HPLC.

-

Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove excess reagents and catalyst.

Section 4: Trustworthiness and Self-Validation

The protocols and data presented are based on established chemical principles and widely cited methodologies. The purity of the (S)-2-Azido-propionic acid cyclohexylammonium salt can be readily assessed by standard analytical techniques such as NMR spectroscopy and elemental analysis. The success of subsequent click reactions serves as a functional validation of the reagent's quality.

References

-

Cyclohexylamine - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

-

Cyclohexylamine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

- Suhorepec, N., et al. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules.

-

Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

- US Patent 2363561A, Cyclohexyl-amine salts. (n.d.). Google Patents.

- Koppenhoefer, B., & Schurig, V. (1988). (S)-2-CHLOROALKANOIC ACIDS OF HIGH ENANTIOMERIC PURITY FROM (S)-2-AMINO ACIDS: (S)-2-CHLOROPROPANOIC ACID. Organic Syntheses, 66, 151.

-

Azido Amino Acids and Click Chemistry Builiding Blocks. (n.d.). Aapptec Peptides. Retrieved January 23, 2026, from [Link]

-

Synthesis of 2,2-bis(azidomethyl)propionic acid, its carboxylic... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Cyclohexylamine, CHA, 1-aminocyclohexane; 1-cyclohexylamino; hexahydroaniline. (n.d.). Shandong IRO Amine Industry Co., Ltd. Retrieved January 23, 2026, from [Link]

- Glasoe, P. K., & Audrieth, L. F. (1939). ACID CATALYSIS IN AMINES. I. THE CATALYTIC EFFECT OF CYCLOHEXYLAMMONIUM SALTS ON THE REACTION BETWEEN CYCLOHEXYLAMINE AND ESTERS. Journal of the American Chemical Society, 61(12), 3374–3376.

-

Azide- and alkyne-functionalized bioconjugation reagents 1a–e and 2a–c,... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

-

Azidopropionic acid. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Bioconjugate Therapeutics: Current Progress and Future Perspective. (2017). PMC. Retrieved January 23, 2026, from [Link]

-

Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved January 23, 2026, from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Azidopropionic acid | C3H5N3O2 | CID 155604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 4. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclohexylamine ReagentPlus�, = 99.9 108-91-8 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. (S)-2-叠氮丙酸 环己铵盐 ≥98% (CE) | Sigma-Aldrich [sigmaaldrich.com]

- 8. US2363561A - Cyclohexyl-amine salts - Google Patents [patents.google.com]

- 9. rjpdft.com [rjpdft.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. scbt.com [scbt.com]

- 12. Click Chemistry [organic-chemistry.org]

- 13. peptide.com [peptide.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. mdpi.com [mdpi.com]

- 16. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lumiprobe.com [lumiprobe.com]

- 18. Bioconjugate Therapeutics: Current Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. broadpharm.com [broadpharm.com]

- 20. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (S)-2-Azido-propionic acid cyclohexylammonium salt: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and drug development, the demand for versatile and stereochemically defined building blocks is paramount. (S)-2-Azido-propionic acid cyclohexylammonium salt is one such reagent that has garnered significant attention. Its structure uniquely combines a chiral propionic acid backbone with a strategically placed azide functional group. This combination makes it an invaluable tool for researchers, particularly in peptide synthesis and the burgeoning field of bioorthogonal chemistry.

The azide moiety serves a dual purpose: it acts as a stable and compact surrogate for an amine group, and more critically, it is the key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry".[1][2] The formulation of this molecule as a cyclohexylammonium salt enhances its handling characteristics, rendering the typically oily free acid into a stable, crystalline solid that is easier to store, weigh, and dispense with accuracy.

This guide provides an in-depth examination of the structure, synthesis, and critical applications of (S)-2-Azido-propionic acid cyclohexylammonium salt, offering field-proven insights for its effective utilization in research and development workflows.

Structural Elucidation and Physicochemical Properties

The compound is an ionic salt formed through an acid-base reaction between the chiral (S)-2-Azidopropionic acid and the organic base cyclohexylamine. The stereochemistry at the C2 position is crucial, as biological systems are exquisitely sensitive to chirality, and control over this center is essential for designing targeted therapeutics.

The SMILES string for the compound is NC1CCCCC1.CC(O)=O.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Chemical Name | (S)-2-Azido-propionic acid cyclohexylammonium salt | Sigma-Aldrich |

| CAS Number | 1217462-58-2 | Sigma-Aldrich |

| Molecular Formula | C₃H₅N₃O₂ · C₆H₁₃N | Sigma-Aldrich |

| Molecular Weight | 214.26 g/mol | Sigma-Aldrich |

| Appearance | Crystalline solid | Sigma-Aldrich |

| Optical Activity | [α]/D +12.0 ± 1.0° (c=1 in methanol) | Sigma-Aldrich |

| Storage Conditions | 2-8°C | Sigma-Aldrich |

Expertise & Experience: The Rationale for the Salt Form While the free (S)-2-azidopropionic acid is the active component in synthesis, it often exists as a viscous oil, which is difficult to purify and handle quantitatively. The formation of the cyclohexylammonium salt provides several practical advantages:

-

Enhanced Stability: The salt form is generally more thermally and chemically stable, leading to a longer shelf life.

-

Crystallinity: It confers a crystalline nature to the compound, which simplifies purification through recrystallization and eliminates the challenges associated with handling a non-volatile oil.

-

Ease of Handling: As a free-flowing solid, the salt is straightforward to weigh and add to reaction mixtures, improving reproducibility. The cyclohexylamine can be easily removed in situ or during workup by a simple acid wash.

Synthesis and Characterization

The synthesis of (S)-2-Azido-propionic acid cyclohexylammonium salt is a multi-step process that requires careful control of stereochemistry. The most common and reliable pathway starts from the inexpensive, enantiomerically pure amino acid, (S)-Alanine.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-2-Chloropropionic Acid from (S)-Alanine This procedure is a well-established method for converting an α-amino acid to an α-chloro acid with retention of stereochemistry.[3]

-

Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve (S)-alanine (1.0 mol) in 5 N hydrochloric acid (1300 mL).[3]

-

Cooling: Cool the solution to 0°C using an ice-salt bath. Maintaining a low temperature is critical to ensure the stability of the intermediate diazonium salt and prevent unwanted side reactions.

-

Diazotization: Prepare a pre-cooled solution of sodium nitrite (NaNO₂, 1.6 mol) in water (400 mL). Add this solution dropwise to the alanine mixture over 5 hours, ensuring the internal temperature does not exceed 5°C.[3] Vigorous stirring is essential to promote efficient heat and mass transfer.

-

Workup: Allow the reaction to warm to room temperature overnight. The mixture is then carefully degassed under vacuum to remove dissolved nitrogen oxides. The product is extracted into diethyl ether.

Step 2: Synthesis of (S)-2-Azidopropionic Acid This step involves a nucleophilic substitution (SN2) reaction where the chloride is displaced by an azide ion.

-

Reaction Setup: Dissolve the crude (S)-2-chloropropionic acid from the previous step in a polar aprotic solvent like dimethylformamide (DMF). Add sodium azide (NaN₃, 1.2 equivalents).

-

Heating: Heat the mixture to 60-70°C and monitor the reaction by TLC or LC-MS until the starting material is consumed. The SN2 mechanism typically proceeds with an inversion of configuration; however, the initial chlorination step from alanine proceeds with retention. The net result is the desired (S)-2-azidopropionic acid.

-

Purification: After cooling, the reaction is quenched with water and acidified. The product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude azido acid, typically as an oil.

Step 3: Formation of the Cyclohexylammonium Salt

-

Dissolution: Dissolve the crude (S)-2-azidopropionic acid in a minimal amount of a non-polar solvent, such as diethyl ether.

-

Precipitation: While stirring, add cyclohexylamine (1.0 equivalent) dropwise. The salt will begin to precipitate out of the solution.

-

Isolation: Stir the resulting slurry for 1-2 hours at 0°C to maximize precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a crystalline solid.

Trustworthiness: A Self-Validating System The integrity of the final product must be confirmed through rigorous analytical characterization:

-

¹H and ¹³C NMR: To confirm the chemical structure, including the presence of both the azido-propionate and cyclohexylammonium moieties.

-

FTIR Spectroscopy: To identify the characteristic azide stretch (around 2100 cm⁻¹) and the carboxylate salt stretches.

-

Mass Spectrometry (MS): To verify the molecular weight of the individual ions.

-

Chiral HPLC/Polarimetry: To confirm the enantiomeric purity and optical rotation of the final product, ensuring the stereocenter was not compromised.

Applications in Drug Development and Bioconjugation

The true value of (S)-2-Azido-propionic acid cyclohexylammonium salt lies in its application as a versatile building block for creating complex and functional biomolecules.

Core Application: Peptide Modification via Click Chemistry

The azide group is bioorthogonal, meaning it does not react with biological functional groups, making it an ideal handle for specific chemical modifications. Its most powerful reaction is the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This reaction is highly efficient, specific, and can be performed in aqueous conditions, lending itself perfectly to the modification of sensitive biomolecules like peptides.[4]

Workflow:

-

Incorporation: The (S)-2-azido-propionic acid (after converting the salt back to the free acid) is incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols.[5]

-

Click Reaction: The resulting azide-functionalized peptide can then be reacted with a molecule containing a terminal alkyne. This allows for:

-

Bioconjugation: Attaching imaging agents (e.g., fluorescent dyes), solubility enhancers (e.g., PEG), or cytotoxic drugs to the peptide for targeted delivery.[1]

-

Peptide Cyclization: If the peptide is synthesized with an alkyne-containing amino acid at another position, an intramolecular click reaction can be triggered to form a stable, cyclic peptide.[4] Cyclic peptides often exhibit enhanced stability and binding affinity compared to their linear counterparts.

-

Use in Peptidomimetics

The 1,4-disubstituted 1,2,3-triazole ring formed during the CuAAC reaction is a remarkably effective bioisostere of a trans-amide bond. It shares similar steric properties and dipole moment but is resistant to cleavage by proteases. By replacing a labile amide bond in a peptide backbone with this stable triazole linkage, researchers can design peptidomimetics with significantly improved pharmacokinetic profiles, a critical goal in drug development.[1]

Conclusion

(S)-2-Azido-propionic acid cyclohexylammonium salt is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical and biological sciences. Its well-defined stereochemistry, stable salt form, and bioorthogonal azide handle provide a reliable and powerful platform for constructing sophisticated molecular architectures. From creating potent cyclic peptides to developing precisely targeted peptide-drug conjugates, this building block empowers researchers to push the boundaries of drug design and discovery. Its continued application is expected to fuel advancements in targeted therapeutics, diagnostic agents, and novel biomaterials.

References

-

PubChem. (n.d.). Azidopropionic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Patsnap. (2025). Propionic Acid's Influence on Pharmaceutical Advancements. Patsnap Eureka. Retrieved from [Link]

-

Jad, Y. E., et al. (2016). α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs. PubMed. Retrieved from [Link]

-

Koppenhoefer, B., & Schurig, V. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s). Organic Syntheses. Retrieved from [Link]

-

NIST/TRC. (n.d.). (S)-2-aminopropanoic acid. Web Thermo Tables. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (S)-2-Aminopropanoic Acid. Retrieved from [Link]

-

Fields, G. B., et al. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules. Retrieved from [Link]

-

Raines, R. T., et al. (n.d.). Chemoselective Peptide Cyclization via Induced Traceless Staudinger Ligation - Supporting Information. Angewandte Chemie. Retrieved from [Link]

-

Finn, M. G., et al. (2005). Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition. PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloropropionic acid. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.

Sources

- 1. bachem.com [bachem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-2-Azido-propionic acid cyclohexylammonium salt synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of (S)-2-Azido-propionic acid cyclohexylammonium salt

Introduction: The Strategic Value of (S)-2-Azido-propionic Acid

In the landscape of modern drug discovery and peptide chemistry, the demand for stereochemically pure building blocks is paramount. The chirality of a molecule can dictate its pharmacological activity, with one enantiomer often being therapeutic while the other may be inactive or even toxic.[1][2] (S)-2-Azido-propionic acid, a chiral synthon, has emerged as a particularly valuable reagent. Its utility is twofold: it provides a key chiral center, and its azide moiety serves as a versatile chemical handle. The azide group is a compact and stable precursor to an amine and, more significantly, is the cornerstone of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)—a premier example of "click chemistry."[3] This reaction's efficiency and biocompatibility have made it a powerful tool for drug conjugation, bioconjugation, and materials science.

This guide provides a comprehensive, field-proven methodology for the synthesis of (S)-2-Azido-propionic acid, culminating in its isolation as a stable, crystalline cyclohexylammonium salt. We will delve into the mechanistic rationale behind the synthetic strategy, provide detailed experimental protocols, and outline a full suite of characterization techniques to validate the final product's identity, purity, and stereochemical integrity.

Part 1: Synthetic Strategy and Mechanism

Our synthetic approach begins with an inexpensive, enantiopure starting material, D-alanine, and proceeds through a two-step sequence involving a diazotization-bromination followed by a nucleophilic azide substitution. The final acid is then isolated as its cyclohexylammonium salt to enhance stability and ease of handling.

Retrosynthetic Analysis & Stereochemical Considerations

The synthesis is designed to control the stereocenter at the C2 position. A critical aspect of this pathway is understanding the stereochemical outcome of each step:

-

Diazotization of D-Alanine: The conversion of an α-amino acid to an α-bromo acid via diazotization with NaNO₂ in the presence of HBr is known to proceed with retention of configuration . This occurs through a double-inversion mechanism involving an intermediate α-lactone, which prevents the expected single Sₙ2 inversion.[4] Therefore, starting with (R)-Alanine (D-Alanine) yields (R)-2-Bromopropionic acid.

-

Azide Substitution: The subsequent reaction of (R)-2-Bromopropionic acid with sodium azide is a classic Sₙ2 nucleophilic substitution.[5] This reaction proceeds with a complete inversion of configuration at the chiral center.

By combining a retention step with an inversion step, we can predictably synthesize the target (S)-2-Azido-propionic acid from the commercially available D-alanine.

Caption: Overall synthetic workflow for the target salt.

Mechanistic Insight: Sₙ2 Azide Substitution

The key stereochemistry-defining step is the nucleophilic substitution of the bromide by the azide ion. The azide ion (N₃⁻) is an excellent nucleophile and attacks the electrophilic carbon atom from the side opposite to the leaving group (bromide), leading to a Walden inversion of the stereocenter.[6]

Caption: Stereochemical inversion during Sₙ2 substitution.

Part 2: Detailed Experimental Protocols

Safety Precaution: Organic azides can be explosive, especially when heated or in concentrated form. Always handle with care, use appropriate personal protective equipment (PPE), including safety glasses and a blast shield, and work in a well-ventilated fume hood. Avoid using metal spatulas for transferring solid sodium azide.

Step 1: Synthesis of (R)-2-Bromopropionic Acid

This procedure is adapted from established methods for the diazotization of amino acids.[7][8]

-

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add D-alanine (44.5 g, 0.5 mol) and potassium bromide (149 g, 1.25 mol).

-

Dissolution: Add 250 mL of 2.5 M H₂SO₄ and stir the mixture. Cool the resulting slurry to -5 °C using an ice-salt bath.

-

Diazotization: Dissolve sodium nitrite (43.1 g, 0.625 mol) in 100 mL of deionized water and place it in the dropping funnel. Add the sodium nitrite solution dropwise to the stirred slurry over 2-3 hours, ensuring the internal temperature is maintained between -5 °C and 0 °C. Vigorous gas evolution (N₂, NOₓ) will be observed.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 0 °C for an additional 2 hours, then allow it to warm slowly to room temperature overnight.

-

Workup: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 200 mL).

-

Purification: Combine the organic extracts and wash them with 100 mL of 5% sodium thiosulfate solution to remove any residual bromine, followed by a wash with 100 mL of brine. Dry the ether layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The crude (R)-2-Bromopropionic acid is obtained as a pale yellow oil and can be used in the next step without further purification. Purity can be assessed by ¹H NMR.

Step 2: Synthesis of (S)-2-Azido-propionic Acid

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude (R)-2-Bromopropionic acid (approx. 0.5 mol) in 200 mL of acetone.

-

Azide Addition: Carefully add sodium azide (NaN₃, 39 g, 0.6 mol) to the solution in portions. Caution: Sodium azide is highly toxic.

-

Reaction: Heat the mixture to a gentle reflux and stir for 18-24 hours. The progress of the reaction can be monitored by TLC (thin-layer chromatography).

-

Workup: After cooling to room temperature, filter off the precipitated sodium bromide (NaBr) and wash the solid with a small amount of acetone.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the acetone. The residue will contain the crude (S)-2-Azido-propionic acid. Dissolve this residue in 200 mL of diethyl ether and wash with 100 mL of water, followed by 100 mL of brine. Dry the organic layer over anhydrous MgSO₄, filter, and retain the solution for the next step. Do not fully evaporate the solvent to isolate the free acid, as it is potentially unstable.

Step 3: Formation and Isolation of the Cyclohexylammonium Salt

-

Salt Formation: Cool the ethereal solution of (S)-2-Azido-propionic acid from the previous step in an ice bath.

-

Precipitation: While stirring, add cyclohexylamine (approx. 57 mL, 0.5 mol) dropwise. A white precipitate of the cyclohexylammonium salt will form immediately.

-

Crystallization: Continue stirring in the ice bath for 1 hour to ensure complete precipitation.

-

Isolation: Collect the white solid by vacuum filtration and wash the filter cake thoroughly with cold diethyl ether (3 x 50 mL) to remove any unreacted starting materials or impurities.

-

Drying: Dry the crystalline product under vacuum to a constant weight. The (S)-2-Azido-propionic acid cyclohexylammonium salt is obtained as a stable, white crystalline solid.

Part 3: Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the successful synthesis and verify the identity, purity, and stereochemistry of the final product.

Physicochemical Properties

The following table summarizes the key physical properties of the target compound. A sharp, well-defined melting point is a strong indicator of high purity.

| Property | Value | Source |

| Molecular Formula | C₃H₅N₃O₂ · C₆H₁₃N | [9] |

| Molecular Weight | 214.26 g/mol | [9] |

| Appearance | White crystalline solid | [9] |

| Melting Point | Literature values vary; expect a sharp range | - |

| Specific Optical Rotation | [α]²⁰/D = +12.0 ± 1.0° (c=1, MeOH) | [9] |

The positive sign of the optical rotation is a critical confirmation of the desired (S)-enantiomer.[10][11] Enantiomers will rotate plane-polarized light in equal but opposite directions.

Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation.

3.2.1 Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the salt.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2930, 2855 | Medium-Strong | C-H stretching (cyclohexyl & propionyl) |

| ~2110 | Strong, Sharp | N₃ (azide) asymmetric stretch |

| ~1620 | Strong | N-H bending (NH₃⁺) |

| ~1560 | Strong | C=O asymmetric stretch (carboxylate, COO⁻) |

The most diagnostic peak is the intense, sharp absorption around 2110 cm⁻¹, which is characteristic of the azide functional group.[12]

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and proton environments. (Spectra recorded in D₂O or MeOD).

-

¹H NMR:

-

δ ~4.0 (q, 1H): Quartet corresponding to the α-proton (-CH) on the propionate backbone.

-

δ ~3.1 (m, 1H): Multiplet for the proton on the nitrogen-bearing carbon of the cyclohexyl ring.

-

δ 1.1-2.0 (m, 10H): A series of complex multiplets for the remaining CH₂ protons of the cyclohexyl ring.

-

δ ~1.5 (d, 3H): Doublet for the methyl protons (-CH₃) of the propionate backbone.

-

The integration ratio of the α-proton (1H) to the methyl protons (3H) to the cyclohexyl protons (11H) will confirm the 1:1 salt stoichiometry.

-

-

¹³C NMR:

-

δ ~175 ppm: Carboxylate carbon (COO⁻).

-

δ ~60 ppm: α-carbon bearing the azide group.

-

δ ~50 ppm: Carbon of the cyclohexyl ring attached to nitrogen.

-

δ ~24-31 ppm: Remaining carbons of the cyclohexyl ring.

-

δ ~17 ppm: Methyl carbon (-CH₃).

-

3.2.3 Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) will confirm the masses of the individual ionic components.

-

Positive Ion Mode [M+H]⁺: A peak at m/z 100.1, corresponding to the protonated cyclohexylamine [C₆H₁₁NH₃]⁺.

-

Negative Ion Mode [M-H]⁻: A peak at m/z 114.0, corresponding to the deprotonated (S)-2-Azido-propionic acid [C₃H₄N₃O₂]⁻.

Conclusion

This guide outlines a robust and reliable pathway for the synthesis of enantiopure (S)-2-Azido-propionic acid cyclohexylammonium salt, a valuable building block for pharmaceutical and chemical research. By carefully selecting the starting material (D-alanine) and understanding the stereochemical consequences of each reaction step, the desired (S)-enantiomer can be produced with high fidelity. The formation of the cyclohexylammonium salt provides a significant practical advantage, yielding a stable, crystalline product that is easily purified and handled. The comprehensive characterization protocol described herein, combining physicochemical measurements with spectroscopic analysis, provides a self-validating system to ensure the final product meets the stringent quality and purity standards required for advanced applications.

References

-

Organic Syntheses Procedure, dl-ALANINE. Available from: [Link]

-

Beller, M., et al. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules, 25(1), 123. Available from: [Link]

-

Organic Syntheses Procedure, (S)-2-Chloropropanoic acid. Available from: [Link]

-

Corrosive Chemistry. (2023). Alanine to 2-Bromopropanoic Acid and Ethyl 2-Bromopropanoate. YouTube. Available from: [Link]

-

PubChem. Azidopropionic acid | C3H5N3O2. National Center for Biotechnology Information. Available from: [Link]

-

Sapozhnikov, Y., et al. (2023). Application Prospects of FTIR Spectroscopy and CLSM to Monitor the Drugs Interaction with Bacteria Cells Localized in Macrophages for Diagnosis and Treatment Control of Respiratory Diseases. International Journal of Molecular Sciences, 24(4), 3650. Available from: [Link]

-

Clayton, P. T., et al. (2007). NMR spectroscopic studies on the in vitro acyl glucuronide migration kinetics of Ibuprofen ((+/-)-(R,S)-2-(4-isobutylphenyl) propanoic acid), its metabolites, and analogues. Analytical Chemistry, 79(22), 8569-8576. Available from: [Link]

-

Verma, R., & Kumar, S. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances, 14(48), 35085-35108. Available from: [Link]

-

Master Organic Chemistry. (2018). Reactions of Azides. Available from: [Link]

-

Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Available from: [Link]

-

Sciencemadness.org. (2005). 2-Br Propionic Acid Physical Properties. Available from: [Link]

-

Lundquist, J. T., & Dix, T. A. (2002). Synthesis of Azido Acids and Their Application in the Preparation of Complex Peptides. Current Organic Chemistry, 6(12), 1151-1172. Available from: [Link]

-

Lopes, J. N., et al. (2014). Specific Anion Effects on the Optical Rotation of α-Amino Acids. The Journal of Physical Chemistry B, 118(40), 11775-11782. Available from: [Link]

-

University of Geneva. (2024). New class of chiral molecules offers strong stability for drug development. Phys.org. Available from: [Link]

-

Wikipedia. α-Halo carboxylic acids and esters. Available from: [Link]

-

Mykhailiuk, P. K. (2013). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of Organic Chemistry, 78(21), 11094-11100. Available from: [Link]

-

Zhu, C., & Feng, X. (2016). Catalytic enantioselective synthesis of α-chiral azides. Chemical Society Reviews, 45(17), 4738-4752. Available from: [Link]

- Google Patents. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.

-

Organic Chemistry Portal. Alkyl azide synthesis by azidonation, hydroazidation or substitution. Available from: [Link]

-

Chemistry LibreTexts. (2021). The Mechanism for the Reaction of Amines with Nitrous Acid. Available from: [Link]

-

Tobie, W. C., & Ayres, G. B. (1937). Synthesis of d,l-Alanine in Improved Yield from α-Bromopropionic Acid and Aqueous Ammonia. Journal of the American Chemical Society, 59(5), 950-950. Available from: [Link]

-

Wikipedia. Optical rotation. Available from: [Link]

-

Wang, J., et al. (2019). Divergent synthesis of chiral cyclic azides via asymmetric cycloaddition reactions of vinyl azides. Nature Communications, 10(1), 3249. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2024). Exploring (2S)-2-Bromopropanoic Acid: Properties and Applications. Available from: [Link]

-

Chemistry LibreTexts. (2021). Optical Activity. Available from: [Link]

-

NCCHEMISTRY. (2023). 2-BROMOPROPIONIC ACID SYNTHESIS.#ncchem. YouTube. Available from: [Link]

-

Chemistry LibreTexts. (2023). Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Available from: [Link]

-

Garcia-Alonso, P., et al. (2001). Interference by Nitrous Acid Decomposition in the Kinetic Study of Nitrosation Reactions. International Journal of Chemical Kinetics, 33(10), 597-604. Available from: [Link]

-

University of Calgary. Synthesis of amino acids. Available from: [Link]

-

Chiralpedia. (2023). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Available from: [Link]

-

Gonzalez, D., et al. (2000). Reactivity of amino acids in nitrosation reactions and its relation to the alkylating potential of their products. Journal of Agricultural and Food Chemistry, 48(12), 6264-6269. Available from: [Link]

-

Quora. (2021). Is the 2-hydroxy propanoic acid compound is optically active?. Available from: [Link]

Sources

- 1. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]

- 3. Divergent synthesis of chiral cyclic azides via asymmetric cycloaddition reactions of vinyl azides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Sciencemadness Discussion Board - 2-Br Propionic Acid Physical Properties - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. (S)-2-Azido-propionic acid = 98 CE 1217462-58-2 [sigmaaldrich.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Application Prospects of FTIR Spectroscopy and CLSM to Monitor the Drugs Interaction with Bacteria Cells Localized in Macrophages for Diagnosis and Treatment Control of Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

N3-Ala-OH CHA salt in chemical biology

L-Azidohomoalanine (AHA) has fundamentally changed our ability to study proteome dynamics. By providing a simple, non-radioactive, and robust method for tagging newly synthesized proteins, it allows for the direct measurement of protein synthesis and degradation, the identification of nascent proteomes, and the discovery of secreted biomarkers. Its application in cell culture and whole organisms continues to provide unprecedented insights into cellular function in both healthy and diseased states, making it an indispensable tool for fundamental biology and modern drug discovery. [12][13]

References

- (2021-09-14). A flow-cytometry-based assessment of global protein synthesis in human senescent cells. STAR Protocols.

- (2021-09-14). A flow-cytometry-based assessment of global protein synthesis in human senescent cells. STAR Protocols.

- Lumiprobe. AHA (L-Azidohomoalanine) | CAS#:942518-29-8. Lumiprobe.

- (2023-08-22). AHA (Azidohomoalanine) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment. MDPI.

-

Lang, K., & Chin, J. W. (2014). Bioorthogonal reactions for labeling proteins. ACS Chemical Biology, 9(1), 16-20. Available at: [Link]

- Ullrich, A., et al. (2021). An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo. bioRxiv.

- Cambridge Isotope Laboratories, Inc. L-Azidohomoalanine·HCl (unlabeled). Cambridge Isotope Laboratories, Inc..

- Ma, D., & Yates, J. R. (2018). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. Expert review of proteomics, 15(9), 739-746.

- McClatchy, D. B., et al. (2015). Pulsed Azidohomoalanine Labeling in Mammals (PALM) Detects Changes in Liver-Specific LKB1 Knockout Mice. Journal of Proteome Research, 14(11), 4815-4822.

-

Roth, S., et al. (2010). A concise and scalable route to L-azidohomoalanine. Nature Protocols, 5(12), 1967-1972. Available at: [Link]

- FooDB. (2010). Showing Compound L-2-Aminobutanoic acid (FDB012537). FooDB.

- McKay, C. S., & Finn, M. G. (2021). Bioorthogonal Chemistry and Its Applications. ACS Chemical Biology, 16(12), 2537-2556.

- Kenry, & Liu, B. (2019). Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins. Chemical Society Reviews, 48(12), 3243-3260.

- Tirrell, D. A., & Link, A. J. (2006). Azide-bearing amino acids in protein engineering and proteomics. Thesis.

- Fisher Scientific. (2024). SAFETY DATA SHEET. Fisher Scientific.

- Dunetz, J. R., et al. (2008). Synthesis of Azido Acids and Their Application in the Preparation of Complex Peptides. Organic Letters, 10(5), 921-924.

- Lang, K., et al. (2016). Dual Unnatural Amino Acid Incorporation and Click-Chemistry Labeling to Enable Single-Molecule FRET Studies of p97 Folding. ChemBioChem, 17(11), 987-991.

- Song, W., et al. (2024). Bioorthogonal Chemistry in Biomolecule Quantification: A Review of Reactions and Strategies. ChemBioChem.

- Front Line Genomics. (2025). Proteomics in Drug Discovery: Unlocking the Druggable Proteome. Front Line Genomics.

- Taskent-Sezgin, H., et al. (2010). Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids. International journal of molecular sciences, 11(2), 484-501.

-

Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. Angewandte Chemie International Edition, 60(33), 17746-17766. Available at: [Link]

- Finn, M. G. (2008). Unnatural amino acids designed for click chemistry and their application to the modification of peptides & nitrene transfer. Thesis.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET. Sigma-Aldrich.

- Gittings, L. M., & Fecto, F. (2019). Proteomics Approaches for Biomarker and Drug Target Discovery in ALS and FTD. Frontiers in Neuroscience, 13, 111.

- Sussman Lab. (2023). Research in Brief: The What, Why, and How. Department of Biochemistry.

- Yao, J., & Wang, P. G. (2015). Bioorthogonal Chemistry: Recent Progress and Future Directions. ACS Chemical Biology, 10(11), 2465-2475.

- D'Souza, A. D., & D'Souza, M. J. (2017). Unnatural Amino Acid Derivatives through Click Chemistry: Synthesis of Triazolylalanine Analogues. Molecules, 22(7), 1198.

- Scheidt, T., et al. (2020). Azido-functionalized gelatin via direct conversion of lysine amino groups by diazo transfer as a building block for biofunctional hydrogels. Journal of Biomedical Materials Research Part A, 108(10), 2056-2066.

- ChemPep Inc. Overview of Bioorthogonal Chemistry. ChemPep.

Sources

- 1. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lumiprobe.com [lumiprobe.com]

- 3. isotope.com [isotope.com]

- 4. A flow-cytometry-based assessment of global protein synthesis in human senescent cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chempep.com [chempep.com]

- 7. researchgate.net [researchgate.net]

- 8. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioorthogonal Chemistry in Biomolecule Quantification: A Review of Reactions and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment | MDPI [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

The Strategic Role of Cyclohexylammonium Salt in the Synthesis of Azido Compounds: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Nuances of Azide Chemistry

The introduction of the azido functional group is a cornerstone of modern organic synthesis, enabling access to a diverse array of nitrogen-containing molecules, from life-saving pharmaceuticals to advanced materials. The choice of the azide source is a critical parameter that dictates the efficiency, safety, and substrate scope of a given transformation. While inorganic azides like sodium azide have long been workhorses in the field, their limited solubility in organic solvents and associated safety concerns have driven the exploration of alternative reagents. This guide delves into the strategic use of cyclohexylammonium azide, a reagent that offers a unique combination of properties, making it an invaluable tool for the discerning synthetic chemist. We will explore its preparation, advantages, and applications, providing a framework for its effective implementation in research and development.

Understanding the Azide Source: Why Cyclohexylammonium Salt?

The utility of an azide source is primarily determined by its solubility, safety profile, and the reactivity of the azide anion. Cyclohexylammonium azide, the salt formed between cyclohexylamine and hydrazoic acid, presents a compelling alternative to traditional inorganic azides.

Enhanced Solubility in Organic Media

A significant drawback of sodium azide is its poor solubility in many common organic solvents, often necessitating the use of polar aprotic solvents like DMF or DMSO, or phase-transfer catalysts.[1] In contrast, the organic cation in cyclohexylammonium azide imparts greater solubility in a broader range of organic solvents. This enhanced solubility allows for more homogeneous reaction conditions, often leading to faster reaction rates and cleaner conversions. This property is particularly advantageous when dealing with sensitive substrates that are incompatible with highly polar solvents.

A Milder and Potentially Safer Alternative

While all azides should be handled with care due to the potential for explosive decomposition of heavy metal azides and the toxicity of hydrazoic acid, ammonium azides can offer a safer handling profile compared to sodium azide, especially in acidic conditions.[2][3] The in situ generation of low concentrations of hydrazoic acid from the ammonium salt can be more controlled than with sodium azide, mitigating the risk of accumulating dangerous levels of this volatile and explosive acid.[4]

Preparation of Cyclohexylammonium Azide

While not as commonly commercially available as sodium azide, cyclohexylammonium azide can be prepared in the laboratory. A general and straightforward method involves the reaction of cyclohexylamine with a source of hydrazoic acid.[2][5]

Conceptual Laboratory Protocol for the Preparation of Cyclohexylammonium Azide:

Disclaimer: This is a conceptual protocol and should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. Hydrazoic acid is highly toxic and explosive.

-

Generation of Hydrazoic Acid (in situ): A solution of sodium azide in water is carefully acidified with a non-volatile acid (e.g., sulfuric acid) at a low temperature (0-5 °C) with vigorous stirring. The hydrazoic acid can be co-distilled with water or extracted into an organic solvent like diethyl ether. Extreme caution is required during this step.

-

Salt Formation: The ethereal solution of hydrazoic acid is then slowly added to a solution of cyclohexylamine in a suitable organic solvent (e.g., diethyl ether) at a low temperature.

-

Isolation: The cyclohexylammonium azide salt typically precipitates from the solution and can be collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum.

Caption: Conceptual workflow for the laboratory preparation of cyclohexylammonium azide.

Core Applications in Organic Synthesis

The unique properties of cyclohexylammonium azide make it a valuable reagent in several key areas of organic synthesis, particularly in the preparation of sensitive and high-value molecules.

Synthesis of Azido-Sugars and Carbohydrate Chemistry

The introduction of an azide group into a carbohydrate scaffold is a critical transformation for the synthesis of glycosides, amino sugars, and for use in bioconjugation via "click chemistry".[6][7][8] The improved solubility of cyclohexylammonium azide in organic solvents makes it particularly well-suited for these applications, where substrates are often large, complex, and have limited solubility in polar solvents.

Typical Reaction: Azidation of a Glycosyl Halide

A common strategy for introducing an azide group at the anomeric position of a sugar is the nucleophilic substitution of a glycosyl halide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ammonium azide - Sciencemadness Wiki [sciencemadness.org]

- 3. Ammonium azide - Wikipedia [en.wikipedia.org]

- 4. jmaterenvironsci.com [jmaterenvironsci.com]

- 5. ammonium azide CAS#: 12164-94-2 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Triethylamine-Promoted Oxidative Cyclodimerization of 2H-Azirine-2-carboxylates to Pyrimidine-4,6-dicarboxylates: Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

A Systematic Approach to Determining the Solubility of (S)-2-Azido-propionic acid cyclohexylammonium salt

An In-depth Methodological Guide for Research and Drug Development Professionals

Introduction and Theoretical Solubility Assessment

(S)-2-Azido-propionic acid cyclohexylammonium salt is an organic salt formed by the acid-base reaction between a chiral carboxylic acid, (S)-2-Azido-propionic acid, and an aliphatic amine, cyclohexylamine. The solubility of such a salt is a critical parameter, influencing reaction kinetics, purification strategies, formulation development, and bioavailability.

The absence of published data necessitates a predictive approach based on the physicochemical properties of its constituent ions.

Structural Analysis:

-

(S)-2-Azido-propionic acid: This component features a polar carboxylic acid group (-COOH) capable of deprotonation, an azide group (-N₃) which is a polarizable hydrogen bond acceptor, and a short aliphatic chain.[2][3][4]

-

Cyclohexylammonium: This is the conjugate acid of cyclohexylamine, a basic and relatively nonpolar amine.[5] The ammonium cation (NH₃⁺) is capable of hydrogen bonding, while the cyclohexane ring is hydrophobic.

Predictive Rationale: The salt's structure presents a balance of hydrophilic (carboxylate, ammonium, azide) and hydrophobic (cyclohexyl ring, propionate backbone) features. This amphiphilic nature suggests:

-

High solubility in polar protic solvents (e.g., water, methanol, ethanol), where the solvent can effectively solvate both the cation and anion through hydrogen bonding and ion-dipole interactions.

-

Moderate to high solubility in polar aprotic solvents (e.g., DMSO, DMF), which can solvate the cation but are less effective at solvating the carboxylate anion.[6][7] The presence of the cyclohexylammonium salt form is noted to enhance solubility in organic solvents.[8]

-

Low solubility in nonpolar solvents (e.g., hexane, toluene), which cannot effectively solvate the ionic components of the salt.

The solid-state form (crystalline polymorph or amorphous solid) will also significantly impact solubility, as crystal lattice energy must be overcome for dissolution to occur.[9]

Experimental Solubility Determination: A Workflow

A robust determination of solubility involves a multi-step process, beginning with a rapid screening and progressing to a precise quantitative measurement.

Workflow for Solubility Determination

Caption: Workflow for systematic solubility determination.

Protocols for Solubility Measurement

The following protocols provide step-by-step methodologies. It is crucial to work with a pure, well-characterized sample, as impurities can significantly alter solubility measurements.

Protocol 1: Rapid Qualitative Solubility Screening

Objective: To quickly estimate the solubility of the salt in a range of solvents and classify it into categories (e.g., very soluble, soluble, sparingly soluble, insoluble).

Materials:

-

(S)-2-Azido-propionic acid cyclohexylammonium salt (finely powdered)

-

Glass vials (e.g., 4 mL) with screw caps

-

Vortex mixer

-

Analytical balance

-

Selection of solvents (e.g., Water, Methanol, Ethanol, Acetone, DMSO, Toluene, Hexane)

Procedure:

-

Weigh approximately 10 mg of the powdered salt into a glass vial.

-

Add the selected solvent in 100 µL increments.

-

After each addition, cap the vial and vortex vigorously for 30-60 seconds.

-

Visually inspect the solution against a dark background for any undissolved solid particles.

-

Continue adding solvent until the solid is completely dissolved or a total volume of 1 mL has been added.

-

Record the total volume of solvent required to dissolve the 10 mg sample.

-

Calculate the approximate solubility and classify it based on a standard convention (e.g., USP solubility definitions).

Protocol 2: Quantitative Solubility by Equilibrium Shake-Flask Method (Adapted from OECD Guideline 105)

Objective: To determine the precise saturation concentration of the salt in a specific solvent at a controlled temperature.[10][11][12]

Materials:

-

(S)-2-Azido-propionic acid cyclohexylammonium salt

-

Chosen solvent (e.g., deionized water)

-

Thermostatically controlled shaker bath or incubator

-

Glass flasks with airtight stoppers

-

Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV system)

Procedure:

-

Preparation: Add an excess amount of the salt to a flask containing a known volume of the solvent. The excess solid should be clearly visible to ensure saturation is achievable. A preliminary test helps determine the appropriate amount to use.

-

Equilibration: Seal the flask and place it in a shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours).

-

Trustworthiness Check: To validate that equilibrium has been reached, take samples at different time points (e.g., 24h, 36h, 48h). The concentration should plateau when equilibrium is achieved.

-

-

Phase Separation: After equilibration, allow the flask to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow undissolved solids to settle.

-

Sampling: Carefully withdraw a supernatant aliquot. Immediately filter the aliquot using a syringe filter to remove all particulate matter.

-

Causality Note: Filtration is critical. The presence of suspended microcrystals will artificially inflate the measured solubility. Ensure the filter material is compatible with the solvent and does not adsorb the solute.

-

-

Dilution & Quantification: Accurately dilute the clear, saturated filtrate with the solvent to a concentration that falls within the calibrated range of the analytical method.

-

Analysis: Quantify the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with UV detection is a suitable method for quantifying the salt, as the azide or carboxyl group may provide sufficient UV absorbance.

-

Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) is a good starting point.[13]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol.[13][14]

-

Detection: A UV detector set to a wavelength of maximum absorbance for the compound (e.g., ~210 nm for the carboxyl group).

-

Calibration: Prepare a series of calibration standards of known concentrations of the salt. Plot a calibration curve of peak area versus concentration. The response should be linear over the desired range.[15]

-

Calculation: Use the linear regression equation from the calibration curve to determine the concentration of the diluted, saturated sample. Back-calculate to find the original concentration in the saturated solution.

Data Presentation and Interpretation

All quantitative data should be summarized for clarity. The experiment should be performed in triplicate to ensure reproducibility.

Table 1: Solubility of (S)-2-Azido-propionic acid cyclohexylammonium salt at 25°C

| Solvent | Classification (from Protocol 1) | Quantitative Solubility (mg/mL) | Molar Solubility (mol/L) |

| Deionized Water | e.g., Very Soluble | Result ± SD | Result ± SD |

| Methanol | e.g., Freely Soluble | Result ± SD | Result ± SD |

| Dichloromethane | e.g., Sparingly Soluble | Result ± SD | Result ± SD |

| Toluene | e.g., Insoluble | Result ± SD | Result ± SD |

| Other Solvents | ... | ... | ... |

(Note: This table is a template for reporting experimentally determined results. SD = Standard Deviation.)

Factors Influencing Results

-

pH: In aqueous solutions, the solubility will be pH-dependent. At low pH, the carboxylate may be protonated, and at high pH, the cyclohexylammonium may be deprotonated, both potentially leading to precipitation of one of the neutral parent species.

-

Temperature: Solubility is temperature-dependent. The testing temperature must be precisely controlled and reported.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility.[9] It is essential to characterize the solid form used in the experiment.

Conclusion

Determining the solubility of a novel compound like (S)-2-Azido-propionic acid cyclohexylammonium salt requires a systematic and rigorous approach. By combining theoretical assessment with tiered experimental protocols—from rapid screening to precise quantitative measurement via the shake-flask method—researchers can generate reliable and reproducible data. This information is fundamental for the effective application of this chiral building block in subsequent research and development endeavors, ensuring predictable behavior in solution-phase applications.

References

- Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

-

Wikipedia. Cyclohexylamine. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 17841492, 2-Azidopropanoate. Available at: [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

-

Nagy, Z. R., et al. (2020). Development and validation of HPLC-UV method for the quantitative analysis of carcinogenic organic impurities and its isomers in the sodium polystyrene sulfonate polymer. Periodica Polytechnica Chemical Engineering. Available at: [Link]